molecular formula C46H63N7O12S B12103291 3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid

3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid

Cat. No.: B12103291
M. Wt: 938.1 g/mol
InChI Key: SQVWAAVGDUBSLA-UHFFFAOYSA-N
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Description

This complex compound is a mouthful, but let’s break it down It consists of several functional groups, including amides, hydroxyls, and carboxylic acids The core structure features a central pentanoic acid backbone with various substituents

Preparation Methods

Synthetic Routes:

    Chemical Synthesis: The compound can be synthesized through multi-step organic reactions. Key steps involve amide formation, esterification, and cyclization. Specific reagents and conditions vary depending on the synthetic route.

    Enzymatic Synthesis: Enzymes can catalyze specific reactions to assemble the compound. Biocatalysis offers greener and more selective pathways.

    Chemoenzymatic Synthesis: Combining chemical and enzymatic steps allows for efficient production.

Industrial Production:

Industrial-scale synthesis typically involves optimized chemical processes. Researchers and manufacturers continually refine these methods to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

The compound undergoes various reactions:

    Oxidation: Oxidative processes modify functional groups (e.g., hydroxylation).

    Reduction: Reduction reactions alter carbonyl groups (e.g., converting ketones to alcohols).

    Substitution: Substituents can be replaced (e.g., amidation).

    Cyclization: Intramolecular reactions form rings. Common reagents include acyl chlorides, amines, and protecting groups. Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

Chemistry:

    Drug Design: Researchers explore its potential as a lead compound for novel drugs.

    Bioconjugation: The compound’s functional groups allow site-specific labeling.

Biology:

    Enzyme Inhibition: Investigated as an enzyme inhibitor.

    Cell Signaling: May modulate cellular pathways.

Medicine:

    Anti-Inflammatory: Potential therapeutic due to its structural features.

    Antibacterial: Investigated for antibacterial properties.

Industry:

    Materials Science: Used in polymer chemistry.

    Biotechnology: Applied in diagnostics and drug delivery.

Mechanism of Action

The compound likely interacts with specific receptors or enzymes. Further studies are needed to elucidate its precise mode of action. Molecular targets and signaling pathways remain subjects of ongoing research.

Comparison with Similar Compounds

While this compound is unique, let’s mention some related structures:

    4’-Acetamido-2,2-dimethyl-3’-methoxypropionanilide:

    4-Acetamidophenyl N-(3-acetylphenyl)carbamate:

    N-allyl-2-{4-[(3E)-3-(hydroxyimino)butyl]phenoxy}acetamide:

Properties

Molecular Formula

C46H63N7O12S

Molecular Weight

938.1 g/mol

IUPAC Name

3-[[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid

InChI

InChI=1S/C46H63N7O12S/c1-25(2)40(52-43(61)33(48-28(5)54)21-29-16-18-30(55)19-17-29)44(62)49-31(13-8-9-20-47-37(57)15-7-6-14-36-41-34(24-66-36)51-46(64)53-41)42(60)50-32(22-38(58)59)35(56)23-65-45(63)39-26(3)11-10-12-27(39)4/h10-12,16-19,25,31-34,36,40-41,55H,6-9,13-15,20-24H2,1-5H3,(H,47,57)(H,48,54)(H,49,62)(H,50,60)(H,52,61)(H,58,59)(H2,51,53,64)

InChI Key

SQVWAAVGDUBSLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C

Origin of Product

United States

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